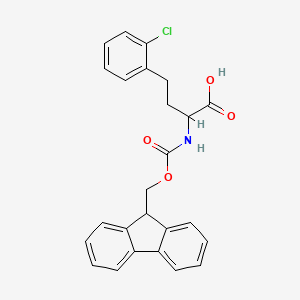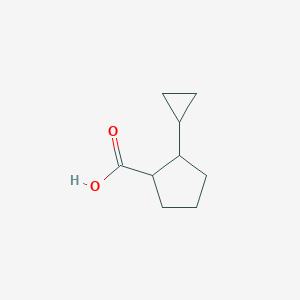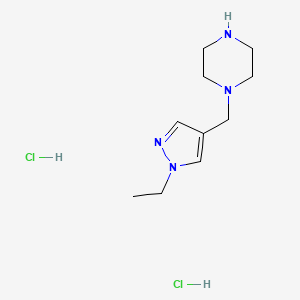
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine in the presence of suitable reagents and solvents. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)piperazine
- 1-(1H-pyrazol-4-yl)piperazine dihydrochloride
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine
Uniqueness
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a piperazine moiety makes it a valuable scaffold for drug development and chemical research.
Propiedades
Fórmula molecular |
C10H20Cl2N4 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
1-[(1-ethylpyrazol-4-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13;;/h7,9,11H,2-6,8H2,1H3;2*1H |
Clave InChI |
ADJKAKKGKWEHOS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CN2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


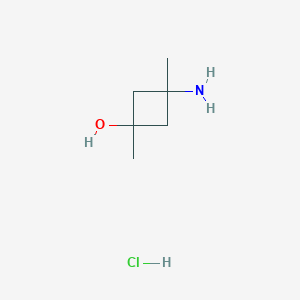
![sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15127268.png)
![4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride](/img/structure/B15127272.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
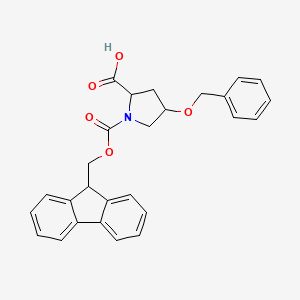
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
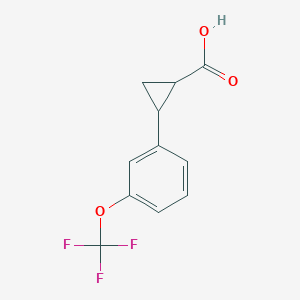
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
